3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine
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Overview
Description
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine is a heterocyclic compound that belongs to the class of pyrazolothiazoles This compound is characterized by a fused ring system consisting of a pyrazole ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thioamide under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted pyrazolothiazoles depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
- 3-Methyl-1-phenyl-1H-pyrazolo[3,4-c]pyrimidine
- 3-Methyl-1-phenyl-1H-pyrazolo[4,3-d]pyrimidine
Uniqueness
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to its analogs with pyridine or pyrimidine rings. The thiazole ring can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C11H10N4S |
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Molecular Weight |
230.29 g/mol |
IUPAC Name |
3-methyl-1-phenylpyrazolo[3,4-d][1,3]thiazol-5-amine |
InChI |
InChI=1S/C11H10N4S/c1-7-9-10(13-11(12)16-9)15(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13) |
InChI Key |
PZUMTPJPVKRUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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